molecular formula C38H53NO2 B3025726 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester CAS No. 56855-69-7

1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester

Cat. No.: B3025726
CAS No.: 56855-69-7
M. Wt: 555.8 g/mol
InChI Key: JSLKPOJPJMHTCS-ABBXMVBPSA-N
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Description

1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester is a pentacyclic triterpenoid derivative synthesized from betulin, a naturally occurring lupane-type triterpene. This compound features an indole ring fused at the [3,2-b] position of the lupane skeleton and an acetoxy group at the C-28 position, replacing the hydroxyl group of its precursor, 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol (2,3-Indolobetulin) .

The compound is of interest in medicinal chemistry due to its structural similarity to betulinic acid derivatives, which exhibit antitumor, antimicrobial, and enzyme-inhibitory properties. For example, 2,3-Indolobetulin (the non-acetylated form) has been used in the synthesis of β-glucosidase inhibitors (IC₅₀ = 1.8 µM for the related 2,3-Indolobetulonic acid) .

Properties

IUPAC Name

[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraen-21-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H53NO2/c1-23(2)25-15-18-38(22-41-24(3)40)20-19-36(7)28(32(25)38)13-14-31-35(6)21-27-26-11-9-10-12-29(26)39-33(27)34(4,5)30(35)16-17-37(31,36)8/h9-12,25,28,30-32,39H,1,13-22H2,2-8H3/t25-,28+,30-,31+,32+,35-,36+,37+,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLKPOJPJMHTCS-ABBXMVBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H53NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester typically involves multiple steps, starting from readily available triterpenoid precursors. One common method includes the cyclization of a suitable precursor using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction yields the indole derivative, which is then acetylated using acetyl chloride in refluxing chloroform (CHCl₃) to form the acetate ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and decreasing mitochondrial membrane potential . A study reported that derivatives of this compound demonstrated enhanced antiproliferative activity against melanoma cell lines .
  • Anti-inflammatory Properties : The acetate ester has been explored for its potential to modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines suggests a role in treating inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of derivatives of 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol against various pathogens. For instance, certain glycine conjugates of indolo-betulinic acid derivatives have shown promising antibacterial and antifungal activity .

Industrial Applications

The compound is being investigated for its use in developing new materials due to its bioactive properties. Its unique structural characteristics allow it to be utilized in formulations aimed at enhancing product efficacy in pharmaceuticals and cosmetics .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the cytotoxic effects of 2,3-indolo-betulinic acid derivativesDemonstrated significant cell death in melanoma cells with a correlation to compound concentration
Antimicrobial Efficacy Study Investigated the antibacterial properties of indolo-betulinic acid derivativesFound effective against multiple bacterial strains with Minimum Inhibitory Concentration (MIC) values reported
Anti-inflammatory Research Assessed the modulation of inflammatory cytokinesIndicated potential for therapeutic applications in inflammatory diseases

Comparison with Similar Compounds

Anticancer Activity

  • 1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-ol derivatives: Glycine conjugates (e.g., BA3) demonstrated 72% inhibition of A375 melanoma cells at 75 µM, surpassing betulinic acid’s efficacy (IC₅₀ = 8.2 µM) . The acetoxy group may enhance membrane permeability compared to polar carboxylic acid or glycine-modified analogs.
  • Betulinic Acid : A benchmark compound with well-documented pro-apoptotic effects via mitochondrial pathways .

Enzyme Inhibition

  • 2,3-Indolobetulonic Acid : Potent β-glucosidase inhibitor (IC₅₀ = 1.8 µM), suggesting the indole fusion enhances target binding . The acetate ester derivative may exhibit similar or improved activity due to increased lipophilicity.

Antimicrobial and Antiparasitic Activity

  • Heterocycle-Fused Derivatives: Isoxazole- and pyrazine-fused lupane triterpenoids (e.g., 28-hydroxylupa-2,20(29)-dieno[2,3-d]isoxazole) showed antileishmanial activity, highlighting the role of heterocyclic rings in targeting parasitic enzymes .

Biological Activity

1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester is a complex organic compound classified as a pentacyclic triterpenoid. This compound has garnered attention due to its potential pharmacological properties, which include anti-cancer, anti-inflammatory, and antimicrobial activities. Its structure and biological activity are primarily derived from its natural sources, particularly from plants like the Betula species (birch trees) and other related flora.

Chemical Structure and Synthesis

The molecular structure of 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol can be confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesis typically involves several chemical transformations starting from betulinic acid. The acetate ester form enhances the solubility and bioavailability of the compound, which is crucial for its therapeutic applications.

Anticancer Properties

Research indicates that 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies on human cancer cell lines have revealed that the compound induces apoptosis and inhibits cell proliferation. Specific IC50 values have been reported in studies assessing its efficacy against different types of cancers.
Cell LineIC50 Value (µg/ml)Mechanism of Action
K562 (Leukemia)6.25Induction of apoptosis
HepG2 (Liver)21Inhibition of cell growth
VA-13 (Tumor)11.6Cytotoxic effects

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties in various assays. It appears to modulate inflammatory pathways and reduce cytokine production, making it a candidate for treating inflammatory diseases.

Antimicrobial Effects

1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol also demonstrates antimicrobial activity against a range of pathogens. Studies have indicated its effectiveness in inhibiting bacterial growth and fungal infections.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cytotoxicity : A study published in the Asian Journal of Pharmaceutical and Clinical Research evaluated the cytotoxic effects of various triterpenoids including 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol against cancer cell lines. Results showed significant inhibition of cell viability with varying IC50 values depending on the specific cell line tested .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding affinities of this compound with specific targets involved in cancer progression. These studies suggest that 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol may interact with proteins that regulate apoptosis and cell cycle progression .

The exact mechanisms through which 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol exerts its biological effects are still under investigation. However, it is believed to involve:

  • Interaction with cellular targets : The compound likely interacts with specific receptors or enzymes that regulate critical cellular functions such as apoptosis and inflammation.
  • Modulation of signaling pathways : It may influence signaling pathways associated with cancer cell survival and proliferation.

Q & A

Q. Key Data :

StepReagents/ConditionsYieldReference
OxidationPCC/DCM, 27°C27%
Cyclizationp-TsOH/MeOH, reflux26% (2 steps)

Basic: How is structural confirmation performed for this compound?

Methodological Answer:
Structural validation relies on spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Assign signals for the indole-fused triterpenoid core, acetate methyl protons (δ ~2.0–2.3 ppm), and olefinic protons (δ ~5.0–5.5 ppm) .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 456.7003 for C30H48O3 derivatives) .

HPLC : Retention time and purity assessment (e.g., 1.24 minutes under SMD-TFA05 conditions) .

Q. Critical Parameters :

  • Deuterated solvents (CDCl3, DMSO-d6) for NMR.
  • Ionization method (ESI or EI) tailored to compound stability.

Advanced: How can reaction yields in the cyclization step be optimized?

Methodological Answer:
Low yields in cyclization (e.g., 26% over two steps ) often stem from competing side reactions. Optimization strategies include:

Catalyst Screening : Replace p-TsOH with milder acids (e.g., Amberlyst-15) to reduce decomposition.

Solvent Effects : Test polar aprotic solvents (DMF, THF) to stabilize intermediates.

Temperature Control : Gradual heating (e.g., 50°C instead of reflux) to minimize thermal degradation.

Protection/Deprotection : Use alternative protecting groups (e.g., acetyl instead of THP) to streamline steps .

Q. Example Protocol :

  • Cyclization : React THP-protected intermediate with 2-iodoxybenzoic acid in THF/DMSO (51% yield for 28-oxo derivatives) .

Advanced: What methods evaluate the compound’s cytotoxicity in melanoma models?

Methodological Answer:
The MTT assay is standard for assessing anti-proliferative effects:

Cell Culture : Use A375 human melanoma cells in DMEM + 10% FBS and 1% penicillin/streptomycin .

Dosing : Treat cells with 1–75 µM compound for 72 hours.

Analysis : Measure optical density (490 nm) after MTT incubation (5 mg/mL, 4 hours).

Q. Data from :

Concentration (µM)Cell Viability (%)
2545 ± 3.2
5028 ± 2.8
7512 ± 1.5

Note : IC50 values should be calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How can the acetate ester group be modified for structure-activity relationship (SAR) studies?

Methodological Answer:

Hydrolysis : Treat with 5M NaOH in ethanol (12 h reflux) to yield the free hydroxyl derivative .

Re-esterification : React with alternative acyl chlorides (e.g., propionyl or benzoyl chloride) under Schotten-Baumann conditions.

Biological Testing : Compare cytotoxicity (MTT) and solubility (HPLC) of derivatives to identify optimal substituents.

Q. Critical Parameters :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Purify products via column chromatography (dichloromethane/methanol gradient) .

Advanced: How to address contradictory data in cytotoxicity assays across studies?

Methodological Answer:
Discrepancies may arise from experimental variables:

Cell Line Variability : Validate results in multiple melanoma lines (e.g., A375, SK-MEL-28).

Assay Conditions : Standardize incubation time (72 h), serum concentration (10% FBS), and MTT protocol.

Compound Stability : Confirm purity via HPLC before testing; degradation products may skew results .

Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey) to assess significance across replicates.

Q. Example Resolution :

  • In , BA2 derivatives showed higher potency than betulinic acid due to indole conjugation enhancing membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester
Reactant of Route 2
Reactant of Route 2
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester

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